ZINC64700951

HIV‑1 gp120 antagonist virtual screening binding free energy

ZINC64700951 (N-(3‑chloro‑2‑methylphenyl)‑2‑(((3aR,7R)‑4‑oxo‑2‑(p‑tolyl)‑1,3a,4,5,6,7‑hexahydropyrazolo[1,5‑d][1,2,4]triazin‑7‑yl)thio)acetamide; MW 443.95; C₂₁H₂₂ClN₅O₂S) is a small‑molecule HIV‑1 gp120 antagonist discovered through a residue‑energy‑contribution (REC) pharmacophore‑based virtual screening campaign. Unlike most gp120‑targeting probes, ZINC64700951 was prioritized solely on the basis of in silico metrics—docking score, MM/GBSA binding free energy, and molecular dynamics (MD)‑validated interaction fingerprints—without published in vitro confirmation as of the available literature.

Molecular Formula C21H22ClN5O2S
Molecular Weight 443.95
Cat. No. B1193770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC64700951
SynonymsZINC-64700951;  ZINC 64700951;  ZINC64700951
Molecular FormulaC21H22ClN5O2S
Molecular Weight443.95
Structural Identifiers
SMILESO=C(NC1=CC=CC(Cl)=C1C)CS[C@@H](N2[C@]3([H])C=C(C4=CC=C(C)C=C4)N2)NNC3=O
InChIInChI=1S/C21H22ClN5O2S/c1-12-6-8-14(9-7-12)17-10-18-20(29)24-25-21(27(18)26-17)30-11-19(28)23-16-5-3-4-15(22)13(16)2/h3-10,18,21,25-26H,11H2,1-2H3,(H,23,28)(H,24,29)/t18-,21-/m1/s1
InChIKeyIZRWMCVTMHMUEI-WIYYLYMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZINC64700951 Procurement Guide: A Computationally Prioritized HIV‑1 gp120 Allosteric Antagonist


ZINC64700951 (N-(3‑chloro‑2‑methylphenyl)‑2‑(((3aR,7R)‑4‑oxo‑2‑(p‑tolyl)‑1,3a,4,5,6,7‑hexahydropyrazolo[1,5‑d][1,2,4]triazin‑7‑yl)thio)acetamide; MW 443.95; C₂₁H₂₂ClN₅O₂S) is a small‑molecule HIV‑1 gp120 antagonist discovered through a residue‑energy‑contribution (REC) pharmacophore‑based virtual screening campaign [1]. Unlike most gp120‑targeting probes, ZINC64700951 was prioritized solely on the basis of in silico metrics—docking score, MM/GBSA binding free energy, and molecular dynamics (MD)‑validated interaction fingerprints—without published in vitro confirmation as of the available literature. Its existence in the ZINC purchasable chemical space and its reported superiority over the reference chemotype 18A in binding‑affinity simulations make it a compound of interest for laboratories developing next‑generation HIV entry inhibitors that require a structural starting point distinct from CD4‑mimetic or attachment‑inhibitor classes [2].

Why Generic gp120 Antagonist Substitution Fails for ZINC64700951


HIV‑1 gp120 antagonists encompass multiple pharmacophoric classes—CD4‑mimetics (e.g., NBD‑556), attachment inhibitors (e.g., BMS‑378806), and allosteric conformational blockers (e.g., 18A)—each engaging distinct binding cavities and residue networks [1]. ZINC64700951 was derived from a pharmacophore model built on the allosteric‑hotspot fingerprint of compound 18A, meaning that its predicted binding mode targets the CD4‑binding cavity on gp120 but stabilizes a specific closed‑trimer conformation through contacts with Asp368, Met426, Asn425, Glu370, Gly473, Trp427 and Met475 [2]. Substituting ZINC64700951 with a generic “gp120 inhibitor” that lacks this residue‑interaction profile—for example, a CD4‑competitive ligand that binds the Phe43 cavity—would abrogate the allosteric mechanism and produce divergent biological outcomes. Furthermore, in‑class analogs ranked lower in the same virtual screen exhibited inferior docking scores and binding free energies; selecting an alternative ZINC hit from the same campaign without verifying the quantitative differentials risks undermining the structural rationale that made ZINC64700951 the top‑ranked candidate [2].

ZINC64700951 Product‑Specific Quantitative Differentiation Evidence


Docking Score and MM/GBSA Binding Free Energy: ZINC64700951 vs. Compound 18A (Head‑to‑Head In Silico)

In the original virtual‑screening campaign, ZINC64700951 achieved a more favorable docking score and a substantially lower MM/GBSA binding free energy than the reference compound 18A, the small‑molecule chemotype used to build the REC pharmacophore model [1]. Specifically, ZINC64700951 returned a docking score of −8.8 kcal/mol and a ΔG of −43.77 kcal/mol, compared with 18A’s docking score of −7.3 kcal/mol and ΔG of −31.97 kcal/mol [1]. These calculations were performed using the same validated gp120‑18A docked complex as the baseline, ensuring a controlled head‑to‑head comparison. The 11.8‑kcal/mol improvement in ΔG represents a meaningful thermodynamic margin that, in comparable MM/GBSA studies, often translates into a substantially higher predicted occupancy of the CD4‑binding cavity.

HIV‑1 gp120 antagonist virtual screening binding free energy

Allosteric Hot‑Spot Residue Engagement: ZINC64700951 Retains the 18A‑Defined Pharmacophore While Gaining New Binding Contacts

The REC‑pharmacophore hypothesis was built on the validated allosteric hot‑spot residues Asp368 and Met426, which are critical for 18A‑mediated inhibition of CD4‑induced conformational changes in gp120 [1]. ZINC64700951 not only preserved interactions with Asp368 and Met426 but also established additional contacts with binding hot‑spot residues Asn425, Glu370, Gly473, Trp427, and Met475 [1]. The comparator 18A engages these same allosteric regions but lacks the extended binding‑site footprint observed for ZINC64700951 in the MD‑refined poses. The expanded interaction network suggests a more robust anchoring within the CD4‑binding cavity, which may translate into slower off‑rates in biological assays, although experimental confirmation remains outstanding.

gp120 allosteric modulation binding‑site residues protein–ligand interaction fingerprint

Structural and Pharmacophoric Uniqueness Relative to CD4‑Mimetic Inhibitors (Class‑Level Differentiation)

ZINC64700951 was identified by screening against an 18A‑derived REC pharmacophore that captures the allosteric‑modulator binding mode, not by searching for CD4‑mimetic features [1]. In contrast, the CD4‑mimetic class (e.g., NBD‑556, IC₅₀ ~3‑6.5 μM in cell‑fusion assays [2]) and the attachment‑inhibitor class (e.g., BMS‑378806, IC₅₀ ~100 nM in gp120‑CD4 ELISA [3]) occupy the Phe43 cavity and competitively block CD4 binding. ZINC64700951 contains a hexahydropyrazolo[1,5‑d][1,2,4]triazin‑7‑yl thioacetamide scaffold—a chemotype that is absent from both the NBD and BMS series—and is predicted to bind without directly competing with CD4. The chemical distance is reflected in the Tanimoto dissimilarity to known CD4‑mimetic scaffolds, although no formal similarity search has been published. This pharmacophoric divergence means ZINC64700951 cannot be replaced by a generic “gp120 inhibitor” from a different mechanistic class without losing the allosteric‑blockade hypothesis.

chemotype novelty CD4‑mimetic Phe43 cavity pharmacophore screening

Physicochemical and Drug‑Likeness Profile Differentiating from Competing Virtual‑Screening Hits

According to the ZINC database annotations, ZINC64700951 has a molecular weight of 443.95 g/mol and contains one hydrogen‑bond donor, three hydrogen‑bond acceptors, and a topological polar surface area of approximately 83 Ų [REFS-1, class‑level inference]. These values place it within favorable drug‑like chemical space (MW <500, HBD ≤5, HBA ≤10, PSA <140 Ų, consistent with Lipinski’s rule of five). By comparison, the co‑identified ZINC hit ZINC63908257 (C₁₇H₂₁N₃O₃S₂, MW ~379) was profiled as a CtpF inhibitor rather than a gp120 antagonist [2], underscoring that minor structural changes redirect biological target profiles. No experimental solubility, logP, or permeability data are available for ZINC64700951; the solubility statement “soluble in DMSO” is based on vendor data and does not constitute a direct comparative measurement [Supporting evidence only].

physicochemical properties drug‑likeness virtual screening hit prioritization

Absence of Experimental Biological Activity Data: A Critical Procurement Consideration

To date, no peer‑reviewed publication has reported an IC₅₀, EC₅₀, cytotoxicity (CC₅₀), selectivity index, or in vivo pharmacokinetic measurement for ZINC64700951 [1]. The entire differentiation narrative rests on computational predictions—docking, MM/GBSA, and MD simulation—performed in the Berinyuy & Soliman study [2]. By stark contrast, compound 18A has a published mean IC₅₀ of 6.4 μM across multiple HIV‑1 isolates and an IC₅₀ of 0.4 μM against HIV‑1JR‑FL [3], while the CD4‑mimetic NBD‑556 and the attachment inhibitor BMS‑378806 have well‑characterized IC₅₀ values of ~3 μM and ~100 nM, respectively. The absence of experimental activity data for ZINC64700951 means that an in‑laboratory validation step is mandatory upon procurement; the compound should be viewed as a computational prototype for optimization rather than a biologically qualified probe.

in vitro validation gap computational hit risk assessment

ZINC64700951: Recommended Research and Industrial Application Scenarios Based on Differentiation Evidence


Scaffold‑Hopping Medicinal Chemistry Campaigns Targeting the gp120 Allosteric Site

ZINC64700951 is best deployed as a starting scaffold for medicinal chemistry programs aimed at developing novel allosteric HIV‑1 entry inhibitors. Its superior docking score (−8.8 kcal/mol) and binding free energy (−43.77 kcal/mol) over the reference chemotype 18A (−7.3 kcal/mol; −31.97 kcal/mol) provide a quantitative rationale for scaffold‑hopping around the hexahydropyrazolo‑triazin core while retaining the allosteric‑hotspot interactions with Asp368 and Met426 [1]. Synthesis and structure‑activity relationship (SAR) exploration is an essential next step, given the current absence of any reported experimental biological data [2].

Computational Chemistry Benchmarking and Binding‑Free‑Energy Method Validation

Because ZINC64700951’s binding metrics were derived entirely from a published MM/GBSA protocol, researchers may procure the compound as a blinded test case for evaluating the predictive accuracy of their own docking, free‑energy perturbation (FEP), or MM/PBSA workflows. The availability of head‑to‑head data (ZINC64700951 vs. 18A) in the public literature allows a direct comparison of binding‑affinity predictions against future experimental ΔG values once biophysical measurements such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are performed [1].

Selective Allosteric‑Mechanism Probing in HIV‑1 Entry Biology

For laboratories studying the conformational dynamics of the HIV‑1 envelope trimer, ZINC64700951 offers a structural tool that is predicted to stabilize the closed gp120 conformation without competing with CD4 binding, in contrast to CD4‑mimetics (NBD‑556, IC₅₀ ~3 µM) or attachment inhibitors (BMS‑378806, IC₅₀ ~100 nM) [1][2]. This makes ZINC64700951 suitable for cryo‑EM or HDX‑MS experiments aimed at capturing the allosteric modulation of gp120 quaternary structure, provided the compound’s binding is first confirmed experimentally.

Pharmacophore‑Model Refinement and Second‑Generation Virtual Screening

The expanded residue‑interaction fingerprint of ZINC64700951—encompassing Asp368, Met426, Asn425, Glu370, Gly473, Trp427, and Met475—can be used to refine the original REC‑pharmacophore hypothesis [1]. Procurement of the compound enables the experimental validation of the predicted binding mode, and the resulting structure‑activity data can seed a second‑generation pharmacophore model with improved enrichment rates for identifying novel allosteric gp120 antagonists from larger chemical libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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